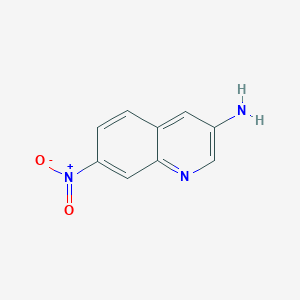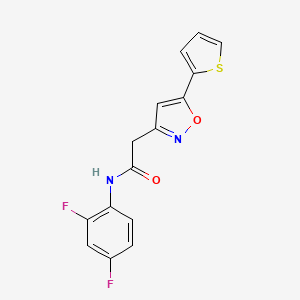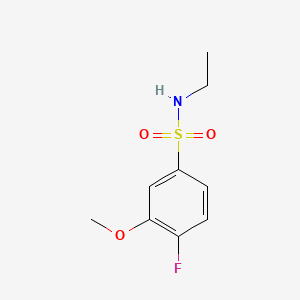
7-Nitroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Nitroquinolin-3-amine, has been a subject of interest in recent years . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . These methods have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 7-Nitroquinolin-3-amine is represented by the linear formula C9H7N3O2 . Its InChI Code is 1S/C9H7N3O2/c10-7-3-6-1-2-8 (12 (13)14)4-9 (6)11-5-7/h1-5H,10H2 .Chemical Reactions Analysis
Quinoline derivatives, including 7-Nitroquinolin-3-amine, have been used in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
7-Nitroquinolin-3-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis and Antibacterial Properties
Research has explored the synthesis of new nitroquinolone derivatives, including the use of 7-Nitroquinolin-3-amine, for their antibacterial properties. These compounds have shown promising antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives have demonstrated good activity against S. aureus, suggesting their potential as antibacterial agents (Al-Hiari et al., 2007).
Nucleophilic Amination
Vicarious Nucleophilic Amination of Nitroquinolines
Nitroquinolines, including 7-Nitroquinolin-3-amine, react with certain amines to undergo vicarious nucleophilic substitution. This reaction has been observed to occur predominantly at ortho positions to the nitro group, except for certain specific cases. This pathway represents a significant method in the synthesis of various aminated products (Szpakiewicz & Grzegożek, 2008).
Chromophore Synthesis
Buchwald–Hartwig Amination for Pyoverdin Chromophore Synthesis
The reaction of nitroquinolines with a series of amines under specific conditions has been reported, which is instrumental in the synthesis of the pyoverdin chromophore. This chromophore is a subunit of siderophores, organic compounds that bind and transport iron in microbial systems. The study demonstrates the potential of 7-Nitroquinolin-3-amine in the synthesis and functionalization of biologically significant molecules (Laschat et al., 2020).
Synthesis of Cytotoxic Agents
Synthesis and Biological Evaluation of Cytotoxic Agents
Novel 3-nitroquinoline derivatives, potentially including 7-Nitroquinolin-3-amine, have been synthesized and evaluated for their anticancer activities. The compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy. Structural modifications and functionalization of these compounds have provided valuable insights into structure-activity relationships, highlighting the significance of 7-Nitroquinolin-3-amine in the development of new anticancer agents (Chauhan et al., 2015).
Safety and Hazards
The safety information for 7-Nitroquinolin-3-amine includes several hazard statements: H302-H315-H320-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
作用機序
Target of Action
The primary target of 7-Nitroquinolin-3-amine is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels. This protein plays a crucial role in cellular functions, and its inhibition can lead to significant changes in cell behavior .
Mode of Action
7-Nitroquinolin-3-amine interacts with its target by inhibiting the MetAP2 protein . This inhibition disrupts angiogenesis, affecting the growth and proliferation of cells. Additionally, the compound’s antibacterial activity may stem from the complexation of metal ions vital for bacterial growth .
Biochemical Pathways
The inhibition of MetAP2 can disrupt normal cellular functions, leading to downstream effects on cell growth and proliferation .
Result of Action
The molecular and cellular effects of 7-Nitroquinolin-3-amine’s action are primarily related to its inhibition of MetAP2. This can lead to a disruption in angiogenesis, affecting cell growth and proliferation. In terms of its antibacterial activity, the compound may interfere with essential metal ion-dependent processes in bacteria .
特性
IUPAC Name |
7-nitroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJWUMLUCSAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2510056.png)

![6-(4-Fluorophenyl)-2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2510060.png)
![4-bromo-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2510062.png)
![5-oxo-N-(1-phenylethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2510064.png)
![Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2510065.png)
![Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2510066.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)

![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)

![1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510076.png)
![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)
